7-Octenyltrichlorosilane

Catalog No.
S595871
CAS No.
52217-52-4
M.F
C8H15Cl3Si
M. Wt
245.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Octenyltrichlorosilane

CAS Number

52217-52-4

Product Name

7-Octenyltrichlorosilane

IUPAC Name

trichloro(oct-7-enyl)silane

Molecular Formula

C8H15Cl3Si

Molecular Weight

245.6 g/mol

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N

SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

Synonyms

7-octenyltrichlorosilane, trichlorosilaneoctenyl

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

7-Octenyltrichlorosilane (OTS) is an organosilicon compound with the chemical formula C₈H₁₅Cl₃Si. It is a colorless liquid at room temperature and belongs to the class of silane coupling agents. These compounds are known for their ability to bridge the gap between organic and inorganic materials by forming covalent bonds with both []. This unique property makes OTS a valuable tool in various scientific research applications, as described below:

Surface Modification

One of the primary applications of OTS in scientific research lies in surface modification. The trichlorosilane group (SiCl₃) in OTS readily reacts with hydroxyl groups (OH) present on the surface of various inorganic materials like glass, silica, and metal oxides []. This reaction forms a siloxane bond (Si-O-Si) that creates a strong covalent linkage between the organic molecule and the inorganic substrate. The organic moiety (octenyl group) in OTS, on the other hand, can be designed to introduce specific functionalities onto the surface, thereby tailoring its properties for various research purposes. For example, OTS can be used to:

  • Functionalize surfaces for biocompatibility: By attaching biocompatible groups like polyethylene glycol (PEG) to the octenyl chain, OTS can be used to modify surfaces for improved cell adhesion and growth, making them suitable for cell culture studies and biomaterial development [].
  • Create hydrophobic surfaces: The octenyl group in OTS is hydrophobic (water-repelling) and can be used to modify surfaces to repel water and other polar liquids. This property finds applications in microfluidics, biosensors, and self-cleaning surfaces.
  • Introduce specific chemical functionalities: By modifying the organic moiety of OTS, researchers can introduce various functional groups like amine, thiol, or carboxylic acid groups onto the surface. This allows for further attachment of specific molecules or biomolecules, enabling the creation of complex and tailored surfaces for diverse research applications [].

Synthesis of Functional Materials

OTS can also be utilized as a building block in the synthesis of various functional materials. Its ability to react with different functional groups and form covalent bonds makes it a versatile starting material for the creation of:

  • Self-assembled monolayers (SAMs): OTS can be used to form well-defined and ordered self-assembled monolayers on various substrates. These SAMs can be used to study fundamental aspects of surface chemistry, probe molecular interactions, and develop new materials with tailored properties.
  • Polymer composites: OTS can be used as a coupling agent to create strong interfaces between organic polymers and inorganic fillers. This improves the mechanical properties, thermal stability, and other desirable characteristics of the composite materials.
  • Functionalized nanoparticles: OTS can be used to modify the surface of nanoparticles with specific functionalities, allowing them to be used for targeted drug delivery, bioimaging, and other biomedical applications.

7-Octenyltrichlorosilane is an organosilicon compound with the chemical formula C₈H₁₅Cl₃Si. It is a colorless liquid at room temperature and is categorized as a silane coupling agent. This compound is notable for its ability to form self-assembled monolayers on various substrates, which enhances the properties of surfaces by promoting adhesion and modifying their characteristics. The presence of the octenyl group in its structure allows it to bridge organic and inorganic materials effectively, making it a valuable tool in various scientific and industrial applications.

The mechanism of action of OTS relies on its ability to form covalent bonds with inorganic substrates through the siloxane linkage. This linkage acts as a bridge between the organic moiety and the inorganic surface, allowing for the introduction of organic functionalities onto the inorganic material.

OTS is a hazardous compound and should be handled with appropriate precautions due to:

  • Skin and eye irritant: Contact can cause irritation and inflammation.
  • Toxic by inhalation: Inhalation can cause respiratory problems.
  • Reacts with water: Releases hydrochloric acid fumes, which are corrosive and toxic.

  • Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
  • Oxidation: Can be oxidized to produce silanols or siloxanes.
  • Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols or amines, leading to the formation of alkoxysilanes or aminosilanes.

These reactions are critical for its functionality in surface modification and other applications.

The synthesis of 7-Octenyltrichlorosilane typically involves the hydrosilylation of 1-octene with trichlorosilane. This reaction requires a platinum-based catalyst, such as chloroplatinic acid, and is conducted under an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

CH2=CH CH2)6H+HSiCl3CH2=CH CH2)6SiCl3\text{CH}_2=\text{CH CH}_2)_6\text{H}+\text{HSiCl}_3\rightarrow \text{CH}_2=\text{CH CH}_2)_6\text{SiCl}_3

In industrial settings, production methods are optimized for higher yields using continuous flow reactors and advanced purification techniques.

7-Octenyltrichlorosilane has diverse applications due to its unique properties:

  • Surface Modification: It is widely used to modify surfaces of glass, silica, and metal oxides by forming strong covalent bonds through siloxane linkages.
  • Microfluidics: The compound is employed in microfluidic devices where surface properties need precise control.
  • Biosensors: Its ability to functionalize surfaces makes it suitable for biosensor development.
  • Adhesion Promotion: It enhances adhesion between organic materials and inorganic substrates, which is crucial in various coatings and composite materials .

Interaction studies involving 7-Octenyltrichlorosilane focus on its reactivity with different substrates and biomolecules. The compound's ability to form self-assembled monolayers allows for tailored surface properties that can affect how cells interact with these surfaces. Research has shown that these interactions can lead to significant changes in cellular behavior, including alterations in signaling pathways and metabolic processes .

Several compounds share structural similarities with 7-Octenyltrichlorosilane. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
OctadecyltrichlorosilaneC₁₈H₃₇Cl₃SiLonger carbon chain; used for hydrophobic coatings.
VinyltrichlorosilaneC₂H₃Cl₃SiContains a vinyl group; more reactive towards polymerization.
TrimethylchlorosilaneC₃H₉ClSiUsed primarily for producing siloxanes; less functional than octenyl derivatives.

7-Octenyltrichlorosilane stands out due to its unsaturated octenyl group, which enhances its reactivity compared to saturated silanes. This property allows it to participate in further chemical modifications that are not available to other similar compounds .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

52217-52-4

Wikipedia

Silane, trichloro-7-octenyl-

General Manufacturing Information

Silane, trichloro-7-octen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15

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